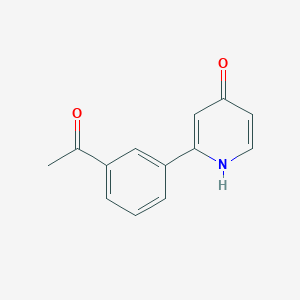
2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine (2-CFHP) is an organic compound that is used in various scientific and industrial applications. It is a colorless, odorless and non-toxic compound with a melting point of 94-95°C. 2-CFHP is a versatile compound with a wide range of uses in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% is a versatile compound that has a wide range of applications in scientific research. It has been used as a substrate in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, as a catalyst in the synthesis of aryl halides, and as a ligand in the synthesis of metal complexes. Additionally, 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has been used in pharmaceutical research as a potential drug candidate for the treatment of certain diseases.
Mécanisme D'action
The exact mechanism of action of 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a potent inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of certain receptor proteins, which may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory and anti-cancer properties. Additionally, 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has been found to have antioxidant and neuroprotective properties, which may be beneficial in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, the compound is non-toxic and has a wide range of applications in organic synthesis and pharmaceutical research. The main limitation of 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% are still being explored. In the future, the compound may be used as a drug candidate for the treatment of certain diseases, such as cancer and neurological disorders. Additionally, 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% may be used in the development of new catalysts for organic synthesis and in the design of new materials for industrial applications. Furthermore, further research may be conducted to investigate the biochemical and physiological effects of 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% and to better understand its mechanism of action.
Méthodes De Synthèse
2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95% can be synthesized by a two-step reaction. First, 2-cyano-2-fluorophenylboronic acid is reacted with an aqueous solution of sodium hydroxide to form 2-cyano-2-fluorophenyl-5-hydroxypyridine. The second step involves the reaction of this compound with aqueous hydrochloric acid to yield 2-(3-Cyano-2-fluorophenyl)-5-hydroxypyridine, 95%.
Propriétés
IUPAC Name |
2-fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-8(6-14)2-1-3-10(12)11-5-4-9(16)7-15-11/h1-5,7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCNVIYCWYRDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=NC=C(C=C2)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692536 |
Source


|
| Record name | 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-31-9 |
Source


|
| Record name | 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














